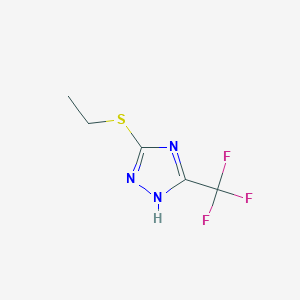

5-(Ethylthio)-3-(Trifluoromethyl)-1H-1,2,4-Triazole

Beschreibung

Historical Context and Discovery

The 1,2,4-triazole core was first described by Bladin in 1885, but the specific synthesis of this compound emerged much later, driven by advances in fluorinated heterocycle chemistry. Early methods relied on multi-step condensation reactions, such as the three-component coupling of ethyl trifluoroacetate, hydrazine, and thioamides. Modern approaches leverage photocycloaddition (e.g., sydnone derivatives with CF₃CN precursors) and regioselective [3 + 2]-cycloadditions, achieving yields of 60–85%.

Table 1: Key Synthetic Milestones

| Year | Method | Yield (%) | Source |

|---|---|---|---|

| 1999 | Three-component condensation | 70–90 | |

| 2022 | Photocycloaddition with CF₃CN | 65–78 | |

| 2022 | Metal-free multi-component annulation | 75–82 |

Significance in Heterocyclic Chemistry

The compound’s structure combines two pharmacophoric motifs:

- Trifluoromethyl (-CF₃) : Enhances metabolic stability and electronegativity, enabling strong dipole interactions.

- Ethylthio (-S-C₂H₅) : Increases lipophilicity (logP ≈ 2.1), improving membrane permeability.

This dual functionality makes it a versatile intermediate for:

Position in 1,2,4-Triazole Research Domain

Among 1,2,4-triazoles, this compound is notable for its C3–CF₃/C5–S-C₂H₅ substitution pattern , which is rare compared to common aryl or alkyl variants. Recent studies emphasize its role in:

Table 2: Comparative Analysis of 1,2,4-Triazole Derivatives

| Substituents | Reactivity | Applications | Key Reference |

|---|---|---|---|

| C3–CF₃, C5–S-C₂H₅ | High | Drug design, catalysis | |

| C3–Ph, C5–NH₂ | Moderate | Anticancer agents | |

| C3–Cl, C5–CH₃ | Low | Polymer additives |

Its synthetic adaptability is demonstrated in:

Eigenschaften

IUPAC Name |

3-ethylsulfanyl-5-(trifluoromethyl)-1H-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6F3N3S/c1-2-12-4-9-3(10-11-4)5(6,7)8/h2H2,1H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNMPXSDZPKKGSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NNC(=N1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6F3N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Regioselective [3 + 2] Cycloaddition of Nitrile Imines

Reaction Design and Mechanism

The [3 + 2] cycloaddition between nitrile imines and trifluoroacetonitrile (CF₃CN) represents a cornerstone methodology for constructing the triazole core. As demonstrated by Zhang et al. (2022), trifluoroacetaldehyde O-(aryl)oxime serves as a precursor to CF₃CN, which reacts in situ with hydrazonyl chlorides to generate nitrile imines. The cycloaddition proceeds via a concerted mechanism, where the electron-deficient nitrile imine interacts with the electron-rich nitrile to form the triazole ring with high regioselectivity.

Key Reaction Parameters:

Synthetic Procedure and Yield Optimization

A representative protocol involves combining trifluoroacetaldehyde O-(2,4-dinitrophenyl) oxime (0.20 mmol) with hydrazonyl chloride (0.30 mmol) in CH₂Cl₂, followed by NEt₃ addition (3.0 equiv). After 12 hours, chromatography yields the triazole product with 68–82% efficiency. Scalability tests confirm gram-scale production without yield erosion, underscoring industrial viability.

Metal-Free Multi-Component Reaction (MCR)

Three-Component Coupling Strategy

Wu and colleagues (2022) developed a metal-free route using trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate (TFBen). The reaction proceeds through sequential nucleophilic attacks and cyclodehydration (Figure 4):

Advantages and Limitations

- Yield: 75–89% across diverse substrates.

- Solvent Tolerance: Compatible with dichloroethane (DCE) and toluene.

- Limitation: Requires stoichiometric TFA, complicating purification.

Table 1: Representative MCR Optimization Data

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 80°C | +15% vs. 60°C |

| TFBen Equivalents | 1.2 | Maximizes cyclization |

| Reaction Time | 8 h | Balances decomposition |

Post-Synthetic Functionalization of Pre-Formed Triazoles

Green Chemistry Approaches Using Agro-Waste Catalysts

Orange Fruit Shell Ash (WEOFSA) Catalysis

Verma et al. (2021) demonstrated that water extracts of orange fruit shell ash catalyze triazole formation via cyclocondensation of thiosemicarbazides and aldehydes. The heterogeneous catalyst provides:

Reaction Mechanism

The alkaline WEOFSA surface (pH ≈ 11.5) deprotonates thiosemicarbazide, accelerating nucleophilic attack on the aldehyde. Subsequent cyclization and aromatization yield the triazole.

Table 2: Comparative Analysis of Green vs. Conventional Methods

| Metric | WEOFSA Method | Classical Method |

|---|---|---|

| Reaction Time | 4 h | 8 h |

| Energy Consumption | 60°C | 100°C |

| E-Factor* | 8.2 | 22.7 |

*E-Factor = (kg waste)/(kg product).

Analyse Chemischer Reaktionen

Types of Reactions

5-(Ethylthio)-3-(Trifluoromethyl)-1H-1,2,4-Triazole can undergo various chemical reactions, including:

Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles such as amines or thiols can react with the trifluoromethyl group under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrotriazoles.

Substitution: Substituted triazoles with various functional groups.

Wissenschaftliche Forschungsanwendungen

Structure and Composition

- IUPAC Name : 3-ethylsulfanyl-5-(trifluoromethyl)-1H-1,2,4-triazole

- Molecular Formula : CHFNS

- Molecular Weight : 197.18 g/mol

- CAS Number : 261965-28-0

The compound features a triazole ring with an ethylthio group and a trifluoromethyl group, which enhance its lipophilicity and metabolic stability.

Chemical Reactions

This compound can undergo various chemical reactions:

- Oxidation : The ethylthio group can be oxidized to form sulfoxides or sulfones.

- Reduction : The triazole ring can be reduced to form dihydrotriazoles.

- Substitution Reactions : The trifluoromethyl group can participate in nucleophilic substitutions.

Medicinal Chemistry

5-(Ethylthio)-3-(Trifluoromethyl)-1H-1,2,4-Triazole has been investigated for its potential therapeutic properties:

- Antimicrobial Activity : Studies indicate that derivatives exhibit significant antimicrobial properties against various Gram-positive and Gram-negative bacteria. The compound disrupts bacterial cell functions, making it a candidate for developing new antibiotics .

| Study | Findings |

|---|---|

| Demonstrated activity against specific bacterial strains. | |

| Showed promising antimicrobial effects in susceptibility tests. |

Enzyme Inhibition

The compound is explored as an enzyme inhibitor or receptor modulator. The ethylthio group allows for covalent bonding with target enzymes or receptors, leading to inhibition or modulation of their activity. This characteristic is crucial for developing drugs targeting specific biological pathways.

Cancer Research

Research has indicated that compounds related to this compound may possess anticancer properties. For instance:

- In Vitro Studies : Some derivatives have shown significant cytotoxicity against cancer cell lines without harming normal cells .

Material Science

In industrial applications, this compound is utilized in the development of new materials with enhanced properties such as increased stability and reactivity. Its unique chemical structure allows for modifications that can lead to materials with specific desired characteristics.

Antimicrobial Activity Case Study

A study published in Pharmaceuticals examined the antimicrobial efficacy of several triazole derivatives, including this compound. The results indicated that this compound exhibited potent activity against multiple bacterial strains, suggesting its potential use as a lead compound in antibiotic development .

Anticancer Properties Case Study

Another study focused on the anticancer potential of triazole derivatives demonstrated that certain modifications to the core structure could enhance cytotoxicity against specific cancer types while minimizing toxicity to normal cells . This highlights the importance of structural variations in optimizing therapeutic efficacy.

Wirkmechanismus

The mechanism of action of 5-(Ethylthio)-3-(Trifluoromethyl)-1H-1,2,4-Triazole involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, allowing it to effectively interact with biological membranes and proteins. The ethylthio group can participate in covalent bonding with target enzymes or receptors, leading to inhibition or modulation of their activity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The trifluoromethyl and ethylthio groups in 5-(ethylthio)-3-(trifluoromethyl)-1H-1,2,4-triazole distinguish it from related triazole derivatives. Key structural analogs include:

Key Observations:

- Reactivity and Stability: The ethylthio group in the target compound confers moderate nucleophilicity compared to the thiol (-SH) group in 5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol, which is prone to oxidation .

- Biological Activity: The presence of an ethylthio substituent may enhance membrane permeability compared to carboxylic acid derivatives (e.g., 1-(4-chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid), which rely on polar functional groups for target binding .

Physicochemical Properties

- Lipophilicity: The trifluoromethyl group increases logP values, enhancing blood-brain barrier penetration in pharmaceuticals. The ethylthio group further elevates lipophilicity compared to hydroxyl or carboxyl substituents .

- Thermal Stability: Bis(trifluoromethyl) analogs (e.g., 3,5-bis(trifluoromethyl)-1H-1,2,4-triazole) exhibit higher thermal stability due to symmetric electron-withdrawing groups, whereas the ethylthio substituent in the target compound may introduce steric strain .

Biologische Aktivität

5-(Ethylthio)-3-(Trifluoromethyl)-1H-1,2,4-Triazole is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

- IUPAC Name : 3-ethylsulfanyl-5-(trifluoromethyl)-1H-1,2,4-triazole

- Molecular Formula : CHFNS

- CAS Number : 261965-28-0

- Molecular Weight : 197.18 g/mol

The biological activity of this compound is primarily attributed to its structural features:

- Trifluoromethyl Group : Enhances lipophilicity and metabolic stability, facilitating interaction with biological membranes and proteins.

- Ethylthio Group : Can form covalent bonds with target enzymes or receptors, leading to inhibition or modulation of their activity .

Antimicrobial Activity

Research has indicated that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. Specifically:

- Studies have shown that this compound demonstrates activity against various Gram-positive and Gram-negative bacteria. It is particularly effective in inhibiting the growth of specific strains due to its ability to disrupt bacterial cell functions .

Anticancer Potential

The compound has been investigated for its anticancer properties:

- In vitro studies have demonstrated that triazole derivatives can inhibit the proliferation of cancer cell lines. For instance, compounds similar to this compound showed promising results against breast cancer (MCF7) and liver cancer (HepG2) cells .

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF7 | 0.62 |

| Similar Derivative | HepG2 | 0.47 |

Anti-inflammatory Effects

The compound has also been recognized for its anti-inflammatory properties:

- Inhibition assays targeting cyclooxygenase (COX) enzymes have shown that triazole derivatives can reduce inflammatory cytokine production in stimulated peripheral blood mononuclear cells (PBMCs). This suggests a potential role in managing inflammatory diseases .

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of various triazole derivatives:

- Study on Cytokine Release :

- Antiproliferative Activity :

Q & A

Q. What are the established synthetic routes for 5-(Ethylthio)-3-(Trifluoromethyl)-1H-1,2,4-Triazole, and what key reagents are involved?

Methodological Answer: The synthesis typically involves cyclization of thiosemicarbazide precursors followed by functionalization. A common approach includes:

- Step 1: Cyclization of a trifluoromethyl-substituted precursor (e.g., hydrazine derivatives) with carbon disulfide to form the triazole core.

- Step 2: Introduction of the ethylthio group via nucleophilic substitution using ethyl halides or via thiol-alkylation reactions. Chloroacetic acid is often employed to facilitate thioether bond formation under reflux conditions .

- Key Reagents: Ethyl bromide, chloroacetic acid, and trifluoromethyl-containing starting materials (e.g., trifluoroacetohydrazide derivatives).

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

- Elemental Analysis: To verify stoichiometric composition (C, H, N, S) .

- IR Spectroscopy: Identifies functional groups (e.g., C-F stretches at 1100–1250 cm⁻¹, S-H/N-H vibrations) .

- Chromatography (TLC/HPLC): Confirms homogeneity and purity using solvent systems like ethyl acetate/hexane .

- 1H/13C NMR: Assigns proton and carbon environments (e.g., trifluoromethyl singlet at ~δ 120 ppm in 13C NMR) .

Q. How are preliminary biological activities (e.g., antimicrobial) evaluated for this compound?

Methodological Answer:

- In vitro assays: Disk diffusion or microdilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). Minimum inhibitory concentration (MIC) values are determined .

- Positive Controls: Standard antibiotics (e.g., ampicillin, fluconazole) to validate assay sensitivity.

- Toxicity Screening: Brine shrimp lethality or mammalian cell viability assays (e.g., MTT) to assess preliminary safety .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and scalability?

Methodological Answer:

- Solvent Optimization: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates; ethanol/water mixtures reduce side reactions .

- Catalysis: Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate thioether formation .

- Temperature Control: Stepwise heating (e.g., 60–80°C for cyclization, room temperature for alkylation) minimizes decomposition .

- Scalability: Pilot-scale reactions with continuous flow systems to maintain consistency .

Q. How can contradictory data in biological activity studies (e.g., variable MIC values across studies) be resolved?

Methodological Answer:

- Structural Variability: Differences in substituent positioning (e.g., ethylthio vs. methylthio groups) significantly alter lipophilicity and membrane permeability. Comparative QSAR studies can quantify these effects .

- Assay Conditions: Standardize protocols (e.g., broth media pH, inoculum size) to reduce inter-lab variability. Validate using reference strains from ATCC .

- Synergistic Effects: Evaluate combinatorial activity with known antibiotics to identify potentiating interactions .

Q. What computational strategies predict the pharmacological potential of this compound?

Methodological Answer:

- PASS Online: Predicts biological targets (e.g., antifungal, antiviral) based on structural descriptors. Reliability is validated using ROC curves .

- Molecular Docking: Simulate binding to target enzymes (e.g., fungal CYP51, bacterial dihydrofolate reductase) using AutoDock Vina. Focus on binding energy (ΔG) and hydrogen-bond interactions .

- ADMET Prediction: Tools like SwissADME assess pharmacokinetics (e.g., logP, BBB permeability) to prioritize lead candidates .

Q. How does salt formation impact physicochemical and pharmacological properties?

Methodological Answer:

- Synthesis of Salts: React the triazole with metal hydroxides (e.g., NaOH, KOH) or organic bases (e.g., morpholine) to form water-soluble derivatives. For metal salts, use sulfate solutions (e.g., CuSO₄) .

- Enhanced Solubility: Sodium/potassium salts improve bioavailability in aqueous systems.

- Stability Studies: Accelerated degradation tests (40°C/75% RH) to assess hygroscopicity and shelf life .

Q. What strategies validate the mechanism of action for observed antimicrobial activity?

Methodological Answer:

- Enzyme Inhibition Assays: Directly measure inhibition of fungal lanosterol 14α-demethylase (CYP51) or bacterial DNA gyrase using spectrophotometric methods .

- Metabolic Profiling: LC-MS-based metabolomics to identify disrupted pathways (e.g., ergosterol biosynthesis in fungi) .

- Resistance Studies: Serial passage experiments to monitor mutation rates in pathogens exposed to sublethal doses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.